BI-853520 -

BI-853520

Catalog Number: EVT-262013
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BI-853520 a novel, highly selective PTK2 kinase inhibitor that demonstrates anti-tumor activity in vitro and in vivo.
Overview

BI-853520 is a novel compound classified as a highly selective inhibitor of focal adhesion kinase (FAK), a non-receptor tyrosine kinase implicated in various cellular processes, including cell adhesion, migration, and survival. Overexpression and activation of FAK have been associated with several malignancies, making it a promising target for cancer therapy. BI-853520 has shown potential in preclinical and early clinical studies for treating advanced or metastatic nonhematologic malignancies, particularly in patients with tumors exhibiting a mesenchymal phenotype characterized by the loss of E-cadherin expression .

Source and Classification

BI-853520 belongs to the class of compounds known as 2-Anilino-4-benzylaminopyrimidines. It is designed to be an ATP-competitive inhibitor of FAK, demonstrating high selectivity against other kinases, such as PYK2. The compound's development was guided by structural insights from X-ray crystallography, which revealed its unique binding mode to the FAK enzyme .

Synthesis Analysis

The synthesis of BI-853520 involves several key steps:

  1. Starting Materials: The synthesis begins with the appropriate anilines and benzylamines.
  2. Pyrimidine Formation: A pyrimidine ring is constructed through cyclization reactions involving substituted ureas or thioureas.
  3. Functionalization: Subsequent steps involve introducing various functional groups to enhance potency and selectivity.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography.

Technical details regarding the specific reaction conditions (temperature, solvents, catalysts) are often proprietary but typically involve standard organic synthesis methodologies .

Molecular Structure Analysis

The molecular structure of BI-853520 can be described as follows:

  • Molecular Formula: C19H20N4
  • Molecular Weight: Approximately 304.39 g/mol
  • Structure: The compound features a pyrimidine core substituted with an aniline group at one position and a benzylamine at another.

The binding interactions within the FAK active site include hydrogen bonds between the nitrogen atoms of the pyrimidine and specific residues in the kinase hinge region, contributing to its high selectivity .

Chemical Reactions Analysis

BI-853520 primarily acts through competitive inhibition of FAK by binding to its ATP-binding pocket. Key reactions include:

  1. Inhibition of Autophosphorylation: BI-853520 prevents the autophosphorylation of FAK at Tyr397, thereby disrupting downstream signaling pathways involved in cancer cell proliferation and survival.
  2. Selectivity Profile: The compound exhibits significantly lower inhibition against PYK2 and other kinases, which is critical for minimizing off-target effects .
Mechanism of Action

The mechanism of action of BI-853520 involves several steps:

  1. Binding to Focal Adhesion Kinase: The compound binds competitively at the ATP-binding site of FAK.
  2. Disruption of Signaling Pathways: By inhibiting FAK activity, BI-853520 disrupts signaling pathways that promote tumor growth and metastasis.
  3. Influence on Tumor Phenotype: Efficacy has been linked to specific tumor phenotypes, particularly those exhibiting mesenchymal characteristics associated with E-cadherin loss .
Physical and Chemical Properties Analysis

Key physical and chemical properties of BI-853520 include:

  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.
  • Stability: Stability under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Not extensively documented but typically falls within standard ranges for similar compounds.

These properties are crucial for formulation development and determining suitable administration routes in clinical settings .

Applications

BI-853520 is primarily investigated for its potential applications in oncology as a therapeutic agent targeting cancers characterized by aberrant FAK signaling. Its clinical evaluation has focused on:

  1. Clinical Trials: Currently undergoing Phase I trials to assess safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced malignancies .
  2. Biomarker Research: Studies are exploring correlations between treatment response and specific biomarkers such as E-cadherin expression levels .
  3. Combination Therapies: Potential use in combination with other therapies to enhance anti-tumor efficacy.
Introduction to FAK Inhibition in Oncology

Role of Focal Adhesion Kinase (FAK) in Tumorigenesis and Metastasis

Focal Adhesion Kinase (FAK), encoded by the PTK2 gene, is a 125-kDa non-receptor tyrosine kinase that localizes to cellular focal adhesions. Its structure comprises three functional domains:

  • N-terminal FERM domain: Mediates interactions with membrane receptors (e.g., integrins, growth factor receptors) and nuclear proteins.
  • Central kinase domain: Catalyzes tyrosine phosphorylation (key site: Y397).
  • C-terminal FAT domain: Anchors FAK to focal adhesions via paxillin/talin binding [1] [9].

FAK is hyperactivated in diverse solid tumors (breast, ovarian, pancreatic, NSCLC), where it drives oncogenic processes:

  • Metastasis: Coordinates cytoskeletal remodeling for cell migration/invasion via SRC and RAS/ERK pathway activation [2] [8].
  • Tumor microenvironment: Modulates immunosuppression by regulating T-cell exclusion and chemokine transcription [8].
  • Cell survival: Activates PI3K/AKT/mTOR and YAP signaling to suppress apoptosis [8] [10].

Table 1: FAK Domains and Oncogenic Functions

DomainKey ResiduesBinding PartnersTumorigenic Functions
FERMY194, Y397Integrins, c-Met, p53Pro-survival signaling, nuclear transcription
KinaseY576, Y577PI3K, SRCPhosphorylation cascade activation
FATY861, Y925Paxillin, TalinFocal adhesion assembly, cell motility [1] [9]

Rationale for FAK-Targeted Therapies in Solid Tumors

FAK overexpression correlates with poor prognosis in multiple cancers:

  • Meta-analyses confirm that high FAK expression predicts reduced overall survival in breast cancer (HR = 1.51), ovarian cancer (HR = 1.72), and NSCLC [8].
  • Mesenchymal tumors with low E-cadherin expression exhibit heightened FAK dependency due to EMT-driven metastatic pathways [7].
  • Kinase-independent scaffold functions of FAK sustain tumor progression, making catalytic inhibition insufficient alone [9].

These findings established FAK as a compelling target for small-molecule inhibitors.

Emergence of BI 853520 as a Selective FAK Inhibitor

BI 853520 (Ifebemtinib) is a 2-aminophenyl-4-phenoxypyrimidine derivative designed for:

  • Potency: IC₅₀ of 1 nM against recombinant FAK kinase, with >50,000-fold selectivity over PYK2 [7].
  • Oral bioavailability: High volume of distribution (6.6 L/kg in mice) and 90% oral bioavailability enable daily dosing [7].
  • Tumor phenotype selectivity: Enhanced efficacy in mesenchymal tumors with low E-cadherin or high miR-200c-3p [7].

It was developed to overcome limitations of first-generation inhibitors (e.g., PF-562271’s PYK2 cross-reactivity) [7] [9].

Properties

Product Name

BI-853520

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

BI853520; BI 853520; BI-853520.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.